Esterase Km Advantage
In EMT6 mouse mammary tumor cells, FDA hydrolysis obeys Michaelis-Menten kinetics with a Km of approximately 2 μM, compared to 19 μM for CFDA—a 9.5-fold difference in apparent enzyme affinity [1]. This lower Km indicates that FDA reaches half-maximal hydrolysis velocity at substantially lower intracellular substrate concentrations, enabling effective staining at lower working concentrations. In S. cerevisiae cell extracts at 40°C, FDA hydrolysis follows first-order kinetics with a rate constant (K) of 0.33 s⁻¹, whereas cFDA hydrolysis exhibits Michaelis-Menten kinetics with apparent Vmax of 12.3 nmol·min⁻¹·mg protein⁻¹ and Km of 0.29 mM [2].
| Evidence Dimension | Michaelis-Menten constant (Km) for esterase-mediated hydrolysis |
|---|---|
| Target Compound Data | FDA: Km ≈ 2 μM |
| Comparator Or Baseline | CFDA: Km ≈ 19 μM |
| Quantified Difference | 9.5-fold lower Km for FDA |
| Conditions | EMT6 mouse mammary tumor cells; FCE and spectrofluorimetry |
Why This Matters
A 9.5-fold lower Km translates to faster fluorescence development at lower probe concentrations, reducing reagent consumption and minimizing potential cytotoxicity in sensitive cell types.
- [1] Dive C, Cox H, Watson JV, Workman P. Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases. Mol Cell Probes. 1988 Jun;2(2):131-45. doi: 10.1016/0890-8508(88)90035-7. PMID: 3173358. View Source
- [2] Breeuwer P, Drocourt JL, Bunschoten N, Zwietering MH, Rombouts FM, Abee T. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae. Appl Environ Microbiol. 1995 Apr;61(4):1614-9. doi: 10.1128/aem.61.4.1614-1619.1995. PMID: 7747975. View Source
